molecular formula C19H19FN2OS B2818465 (2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol CAS No. 899999-69-0

(2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol

Cat. No.: B2818465
CAS No.: 899999-69-0
M. Wt: 342.43
InChI Key: IYTCQLDTQSXUOQ-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 1 with a 4-methylbenzyl group, at position 2 with a (2-fluorobenzyl)thio moiety, and at position 5 with a hydroxymethyl (-CH2OH) group. The hydroxymethyl group at position 5 improves aqueous solubility, critical for bioavailability.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methylphenyl)methyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-14-6-8-15(9-7-14)11-22-17(12-23)10-21-19(22)24-13-16-4-2-3-5-18(16)20/h2-10,23H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTCQLDTQSXUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a suitable nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a benzyl halide under basic conditions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or other functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The imidazole ring is a common motif in many biologically active compounds, including antifungal and anticancer agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of (2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The fluorobenzyl group could enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 and 2

a. Rhodanine-Conjugated Benzimidazoles ()

Compounds like (Z)-5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-2-thioxothiazolidin-4-one share the 4-methylbenzyl group at position 1 but replace the 2-fluorobenzylthio with a rhodanine-methylene group. These derivatives exhibit potent topoisomerase inhibition (IC50 values in µM range), attributed to the rhodanine-thioxothiazolidinone scaffold. However, the absence of the hydroxymethyl group reduces solubility compared to the target compound .

b. Fluorobenzyl-Substituted Imidazoles ()
  • Example 15 (): The compound (2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazol-4-yl)-methanol features a 2-fluoroaryl group and a hydroxymethyl substituent. Its molecular weight (609.5 g/mol) and trifluoromethyl groups increase steric bulk but reduce metabolic stability compared to the target compound’s simpler 4-methylbenzyl group .
  • 2-((4-Fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole () : The 4-fluorobenzylthio group and p-tolyl substitution differ in regiochemistry from the target compound, impacting binding affinity in enzyme assays .

Hydroxymethyl Group Variations at Position 5

a. (2-Phenyl-1H-imidazol-5-yl)methanol ()

This analog lacks the 2-fluorobenzylthio and 4-methylbenzyl groups, replacing them with a phenyl group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Position 1 Substituent Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) logP*
Target Compound 4-Methylbenzyl (2-Fluorobenzyl)thio Methanol ~370.4 3.1
(Z)-5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-2-thioxothiazolidin-4-one 4-Methylbenzyl Rhodanine-methylene - ~435.5 4.5
Example 15 () 1-Methyl 2-Fluoro-5-trifluoromethyl-phenylamino Methanol 609.5 5.2
(2-Phenyl-1H-imidazol-5-yl)methanol - Phenyl Methanol 174.2 1.2

*logP values estimated using computational tools.

Q & A

What spectroscopic and analytical methods are recommended for confirming the molecular structure of this compound?

Basic
The compound’s structure should be validated using multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to assign proton environments, carbon connectivity, and fluorine substitution patterns. Infrared spectroscopy (IR) identifies functional groups like -OH (methanol moiety) and thioether (C-S) bonds. High-resolution mass spectrometry (HRMS) confirms the molecular formula. For crystalline intermediates, X-ray crystallography provides unambiguous spatial arrangement data .

How can steric and electronic factors be optimized during synthesis to improve yield?

Advanced
The thioether linkage (C-S bond) formation between the 2-fluorobenzyl thiol and imidazole core is sensitive to steric hindrance. Use bulky-base catalysts (e.g., DBU) to deprotonate the thiol and enhance nucleophilicity. Solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) should be tuned to balance reaction kinetics and electronic stabilization of intermediates. Monitoring via TLC/HPLC ensures minimal side products like sulfoxide derivatives .

What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Advanced
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct meta-analyses of published data, normalizing for experimental parameters. Use QSAR models to correlate substituent effects (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl) with activity trends. Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions .

How can QSAR studies guide structural modifications to enhance target selectivity?

Methodological
Develop 3D-QSAR models using CoMFA/CoMSIA to map steric, electrostatic, and hydrophobic fields around the molecule. Incorporate fluorine’s electronegativity and the methanol group’s hydrogen-bonding capacity as descriptors. Validate predictions by synthesizing analogs with modified aryl-thioether groups and testing against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) .

What safety protocols are critical when handling thioether-containing imidazole derivatives?

Basic
Thioethers may release toxic H₂S under acidic conditions. Use fume hoods and inert atmospheres (N₂/Ar) during synthesis. Personal protective equipment (PPE) like nitrile gloves and goggles is mandatory. Store intermediates at -20°C in amber vials to prevent light-induced degradation. Reference SDS documents for specific flammability and reactivity data .

How does molecular docking elucidate interactions with biological targets?

Advanced
Docking simulations (e.g., AutoDock Vina ) can predict binding poses in enzyme active sites. For example, the 2-fluorobenzyl group may occupy hydrophobic pockets, while the methanol moiety forms hydrogen bonds with catalytic residues. Compare docking scores with experimental IC₅₀ values to refine virtual screening protocols .

What role does the 2-fluorobenzyl group play in modulating physicochemical properties?

Advanced
Fluorine’s electron-withdrawing effect increases the compound’s metabolic stability by resisting oxidative degradation. It also enhances membrane permeability via lipophilicity (logP ~2.5–3.0). Compare with non-fluorinated analogs using Caco-2 cell assays to quantify permeability differences .

How to investigate reaction mechanisms for key transformations (e.g., thioether formation)?

Methodological
Use isotopic labeling (e.g., ³⁴S) to track sulfur incorporation. DFT calculations (Gaussian 09) model transition states and activation energies. Experimental validation via kinetic studies under varying pH and solvent conditions identifies rate-determining steps .

What purity criteria and analytical techniques ensure batch consistency?

Basic
HPLC purity ≥95% (C18 column, acetonitrile/water gradient). Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. For trace impurities, LC-MS/MS detects sulfone byproducts. Store final compounds under argon to prevent oxidation .

How do structural analogs (e.g., 4-methylbenzyl vs. phenyl substitutions) impact bioactivity?

Advanced
The 4-methylbenzyl group enhances hydrophobic interactions in enzyme pockets compared to smaller substituents. Synthesize analogs with para-substituted benzyl groups (e.g., -Cl, -OCH₃) and test in enzyme inhibition assays. Use molecular dynamics simulations to quantify binding free energy differences (ΔΔG) .

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